molecular formula C16H20N4O2 B2366541 2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide CAS No. 2034450-54-7

2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide

Cat. No.: B2366541
CAS No.: 2034450-54-7
M. Wt: 300.362
InChI Key: DLCBQHYGATYSDP-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a pyridine ring, and a cyclohexyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring and the cyclohexyl group. Common reagents used in these reactions include hydrazine, acetic anhydride, and pyridine derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway

Scientific Research Applications

2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, pyridine-containing molecules, and cyclohexyl-substituted compounds. Examples include:

  • 2-(1H-pyrazol-1-yl)-N-(4-(pyridin-2-yloxy)phenyl)acetamide
  • 2-(1H-pyrazol-1-yl)-N-(4-(pyridin-2-yloxy)cyclohexyl)acetamide

Uniqueness

The uniqueness of 2-(1H-pyrazol-1-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-pyrazol-1-yl-N-(4-pyridin-2-yloxycyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-15(12-20-11-3-10-18-20)19-13-5-7-14(8-6-13)22-16-4-1-2-9-17-16/h1-4,9-11,13-14H,5-8,12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCBQHYGATYSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CN2C=CC=N2)OC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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